![molecular formula C15H14N4O3 B2846978 1-[[4-(2-Methoxyphenyl)-1,2,4-triazol-3-yl]methyl]pyrrole-2-carboxylic acid CAS No. 1556701-56-4](/img/structure/B2846978.png)
1-[[4-(2-Methoxyphenyl)-1,2,4-triazol-3-yl]methyl]pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrole is a biologically active scaffold known for its diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization, resulting in the formation of N-acyl derivative of pyrrole .Molecular Structure Analysis
The structure of pyrrole derivatives is characterized by a five-membered ring containing one nitrogen atom and four carbon atoms . The presence of different substituents on the ring can significantly influence the properties and biological activity of the compound .Chemical Reactions Analysis
Pyrrole and its derivatives can undergo a variety of chemical reactions. For example, a three-component reaction of arylglyoxal hydrates was performed with β-dicarbonyl compounds in the presence of ammonium acetate and hydrazine hydrate for the preparation of 5-aryl-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylic acid .科学的研究の応用
Synthesis and Characterization
1-[[4-(2-Methoxyphenyl)-1,2,4-triazol-3-yl]methyl]pyrrole-2-carboxylic acid has been explored in various synthesis and characterization studies. One study demonstrated the formation of new heterocyclic systems through reactions involving analogous compounds, showcasing typical pyrrole-type reactivity (Deady & Devine, 2006). Another study involved the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles, indicating the versatility of similar compounds in creating diverse molecular structures (Ruano, Fajardo, & Martín, 2005).
Structural Analysis
The compound's structural aspects have been a subject of interest. For instance, the crystal structure of related compounds was determined using synchrotron X-ray powder diffraction, revealing their potential as antitumoral agents (Silva et al., 2012). This highlights the importance of structural analysis in understanding the therapeutic potentials of such compounds.
Pharmacological Profile
Although specific pharmacological studies on 1-[[4-(2-Methoxyphenyl)-1,2,4-triazol-3-yl]methyl]pyrrole-2-carboxylic acid are limited, related compounds have been studied for their pharmacological profiles. For example, compounds with similar structures have been evaluated for their analgesic and antiinflammatory effects, indicating the potential medicinal applications of such molecules (Massa et al., 1989).
Antimicrobial Properties
Another area of research involves the antimicrobial properties of similar compounds. A study synthesized novel pyrrole derivatives and evaluated their in vitro antimicrobial activities, revealing the potential use of such compounds in developing new antimicrobial agents (Hublikar et al., 2019).
Molecular Interactions and Complex Formation
The interaction of related compounds with metal ions has been explored to understand their potential in forming complexes with therapeutic implications. For instance, a study on the interaction of anti-inflammatory drugs, structurally similar to 1-[[4-(2-Methoxyphenyl)-1,2,4-triazol-3-yl]methyl]pyrrole-2-carboxylic acid, with metal ions like Zn(II), Cd(II), and Pt(II) provided insights into the synthesis and characterization of such complexes (Dendrinou-Samara et al., 1998).
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . In particular, compounds with a 2-methoxyphenyl group have shown affinity for alpha1-adrenergic receptors , which play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
For instance, compounds with a 2-methoxyphenyl group have shown to bind to alpha1-adrenergic receptors, potentially influencing the contraction of smooth muscles .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to possess various biological activities, affecting a wide range of biochemical pathways .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic profiles . For instance, some compounds with a 2-methoxyphenyl group have exhibited acceptable pharmacokinetic profiles, making them potential candidates for further investigation as alpha1-adrenergic receptor antagonists .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
特性
IUPAC Name |
1-[[4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-22-13-7-3-2-5-11(13)19-10-16-17-14(19)9-18-8-4-6-12(18)15(20)21/h2-8,10H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDCMHWKRXQBPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=NN=C2CN3C=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[4-(2-Methoxyphenyl)-1,2,4-triazol-3-yl]methyl]pyrrole-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2846895.png)
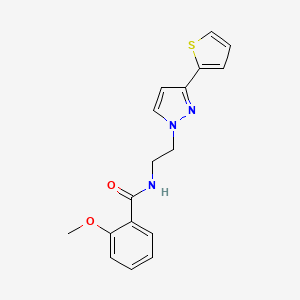
![(E)-3-(3,4-dimethoxyphenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2846898.png)

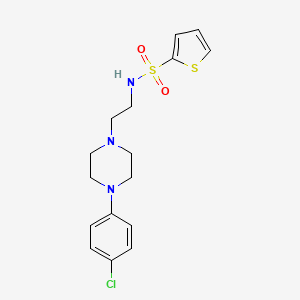
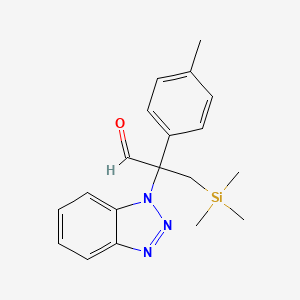

![4-((6-((2-(sec-butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2846904.png)
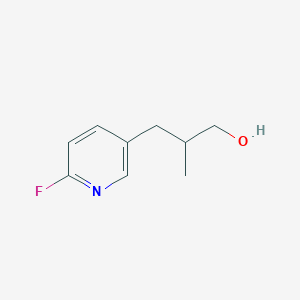


![2-[2-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one](/img/structure/B2846913.png)
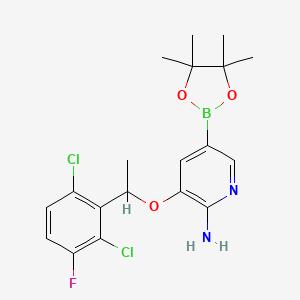
![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid](/img/structure/B2846917.png)